molecular formula C21H27ClN10O4 B582899 2-Imidazoledistamycin CAS No. 142211-78-7

2-Imidazoledistamycin

Cat. No.: B582899
CAS No.: 142211-78-7
M. Wt: 518.963
InChI Key: UISKSLUOCNCLMO-UHFFFAOYSA-N
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Description

Imidazole-based compounds are a cornerstone of medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, enables diverse chemical modifications that enhance binding affinity to biological targets such as enzymes, DNA, and receptors . This article focuses on structurally and functionally related imidazole derivatives to elucidate key similarities and differences.

Properties

CAS No.

142211-78-7

Molecular Formula

C21H27ClN10O4

Molecular Weight

518.963

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-1-methylimidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H26N10O4.ClH/c1-29-8-12(25-11-32)6-15(29)20(34)28-17-10-31(3)18(27-17)21(35)26-13-7-14(30(2)9-13)19(33)24-5-4-16(22)23;/h6-11H,4-5H2,1-3H3,(H3,22,23)(H,24,33)(H,25,32)(H,26,35)(H,28,34);1H

InChI Key

UISKSLUOCNCLMO-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl

Synonyms

2-imidazoledistamycin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name/CAS # Core Structure Key Substituents Pharmacological Activity Potency/IC₅₀ (μM) References
N-Isopropylimidazole (4532-96-1) Imidazole Isopropyl group at N-position Antimicrobial Not reported
Pyridinylimidazole (Compound 2) Imidazole + pyridine Methylthio group c-Jun N-terminal kinase inhibition Moderate affinity
2-Aminobenzimidazole derivatives Benzimidazole + amino group Variable aryl/alkyl groups Anticancer, antimicrobial 0.5–10 μM (varies)
2-Substituted-5,6-dihydroimidazoles Dihydroimidazole + quinoline Cyclic substituents DNA interaction (hypothetical) Pending studies

Key Findings:

Substituent Impact : Alkyl or aryl groups at the N-position (e.g., isopropyl in N-isopropylimidazole) enhance lipophilicity, improving membrane permeability and antimicrobial activity . Conversely, pyridine-linked imidazoles (e.g., Compound 2 in ) show kinase inhibition due to their planar structure and hydrogen-bonding capacity.

Anticancer Potency: 2-Aminobenzimidazole derivatives demonstrate nanomolar to micromolar IC₅₀ values against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases .

Challenges : The exact mode of action for many imidazoles remains unclear, necessitating further mechanistic studies .

Selectivity and Toxicity Profiles

  • Selectivity : Pyridinylimidazoles (e.g., Compound 2) exhibit selectivity for c-Jun N-terminal kinase 3 over p38α MAP kinase, reducing off-target effects .
  • Toxicity: 2-Aminobenzimidazoles show lower cytotoxicity in normal cells compared to traditional chemotherapeutics, making them promising candidates for targeted therapy .

Future Perspectives

Nano-formulations could enhance bioavailability and reduce systemic toxicity . Additionally, hybrid compounds merging imidazole with other pharmacophores (e.g., thiadiazoles in ) may unlock novel mechanisms of action.

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